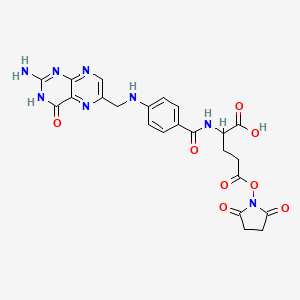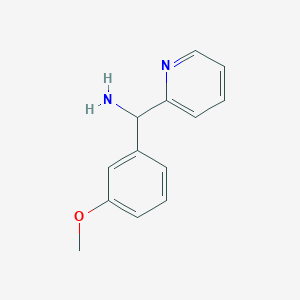
(3-Methoxyphenyl)(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with pyridin-2-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The pyridinyl ring can be reduced to a piperidinyl ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of (3-Hydroxyphenyl)(pyridin-2-yl)methanamine.
Reduction: Formation of (3-Methoxyphenyl)(piperidin-2-yl)methanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions, while the pyridinyl group can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxyphenyl)(pyridin-2-yl)methanamine
- (3-Methoxyphenyl)(piperidin-2-yl)methanamine
- (3-Methoxyphenyl)(pyridin-3-yl)methanamine
Uniqueness
(3-Methoxyphenyl)(pyridin-2-yl)methanamine is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C13H14N2O/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |
InChI Key |
OPWJTMNXFGQJRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
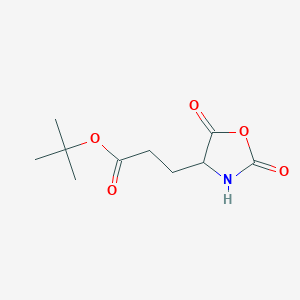
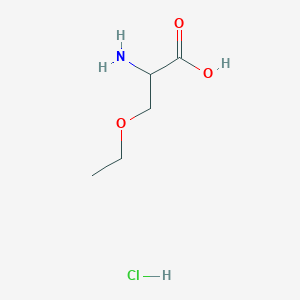
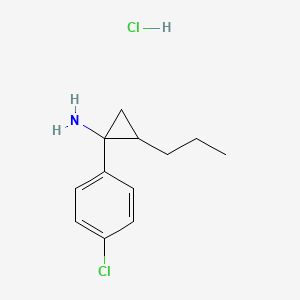
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
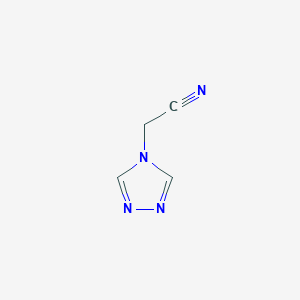


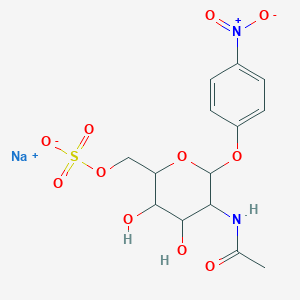
amine](/img/structure/B12314497.png)
